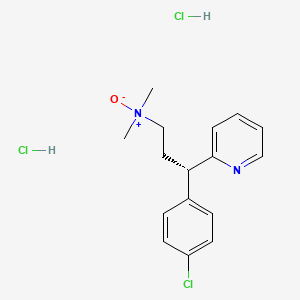![molecular formula C30H36O16 B13850142 5-hydroxy-2-[3-(2-hydroxyethoxy)-4-methoxyphenyl]-7-[(2S,3S,5S)-3,4,5-trihydroxy-6-[[(2R,3R,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one](/img/structure/B13850142.png)
5-hydroxy-2-[3-(2-hydroxyethoxy)-4-methoxyphenyl]-7-[(2S,3S,5S)-3,4,5-trihydroxy-6-[[(2R,3R,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-hydroxy-2-[3-(2-hydroxyethoxy)-4-methoxyphenyl]-7-[(2S,3S,5S)-3,4,5-trihydroxy-6-[[(2R,3R,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one is a complex organic compound with a multifaceted structure It belongs to the class of flavonoids, which are known for their diverse biological activities
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-hydroxy-2-[3-(2-hydroxyethoxy)-4-methoxyphenyl]-7-[(2S,3S,5S)-3,4,5-trihydroxy-6-[[(2R,3R,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one typically involves multiple steps, including the protection and deprotection of hydroxyl groups, glycosylation reactions, and the formation of chromen-4-one structures. The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure the desired product yield and purity.
Industrial Production Methods
Industrial production of this compound may involve the use of biotechnological methods, such as microbial fermentation, to produce the flavonoid core structure. Subsequent chemical modifications, including glycosylation and hydroxylation, are performed to achieve the final compound. These methods are optimized for large-scale production, ensuring cost-effectiveness and sustainability.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl groups within the chromen-4-one structure, converting them to hydroxyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like alkyl halides and nucleophiles are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions include oxidized flavonoid derivatives, reduced chromen-4-one analogs, and substituted flavonoid compounds with diverse functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound is studied for its unique reactivity and potential as a building block for more complex molecules. Its multiple functional groups allow for diverse chemical transformations, making it a valuable intermediate in synthetic organic chemistry.
Biology
Biologically, the compound exhibits antioxidant, anti-inflammatory, and antimicrobial properties. It is investigated for its potential to modulate various biological pathways, including those involved in oxidative stress and inflammation.
Medicine
In medicine, the compound is explored for its therapeutic potential in treating diseases such as cancer, cardiovascular disorders, and neurodegenerative conditions. Its ability to interact with specific molecular targets makes it a promising candidate for drug development.
Industry
Industrially, the compound is used in the formulation of dietary supplements, cosmetics, and functional foods. Its antioxidant properties are particularly valued in preserving the stability and shelf-life of various products.
Wirkmechanismus
The compound exerts its effects through multiple mechanisms, including:
Antioxidant Activity: Scavenging free radicals and reducing oxidative stress.
Enzyme Inhibition: Inhibiting enzymes involved in inflammation and cell proliferation.
Signal Transduction Modulation: Modulating signaling pathways related to cell survival, apoptosis, and immune responses.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Quercetin: A flavonoid with similar antioxidant and anti-inflammatory properties.
Kaempferol: Another flavonoid known for its anticancer and cardioprotective effects.
Luteolin: A flavonoid with potent anti-inflammatory and neuroprotective activities.
Uniqueness
5-hydroxy-2-[3-(2-hydroxyethoxy)-4-methoxyphenyl]-7-[(2S,3S,5S)-3,4,5-trihydroxy-6-[[(2R,3R,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one is unique due to its specific glycosidic linkages and the presence of both methoxy and hydroxyethoxy groups. These structural features contribute to its distinct chemical reactivity and biological activities, setting it apart from other flavonoids.
Eigenschaften
Molekularformel |
C30H36O16 |
|---|---|
Molekulargewicht |
652.6 g/mol |
IUPAC-Name |
5-hydroxy-2-[3-(2-hydroxyethoxy)-4-methoxyphenyl]-7-[(2S,3S,5S)-3,4,5-trihydroxy-6-[[(2R,3R,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one |
InChI |
InChI=1S/C30H36O16/c1-12-23(34)25(36)27(38)29(43-12)42-11-21-24(35)26(37)28(39)30(46-21)44-14-8-15(32)22-16(33)10-18(45-20(22)9-14)13-3-4-17(40-2)19(7-13)41-6-5-31/h3-4,7-10,12,21,23-32,34-39H,5-6,11H2,1-2H3/t12-,21?,23+,24+,25+,26?,27+,28-,29+,30+/m0/s1 |
InChI-Schlüssel |
WPEGKIKHFSQQCA-OYTBLITJSA-N |
Isomerische SMILES |
C[C@H]1[C@H]([C@H]([C@H]([C@@H](O1)OCC2[C@H](C([C@@H]([C@@H](O2)OC3=CC(=C4C(=C3)OC(=CC4=O)C5=CC(=C(C=C5)OC)OCCO)O)O)O)O)O)O)O |
Kanonische SMILES |
CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=CC(=C4C(=C3)OC(=CC4=O)C5=CC(=C(C=C5)OC)OCCO)O)O)O)O)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



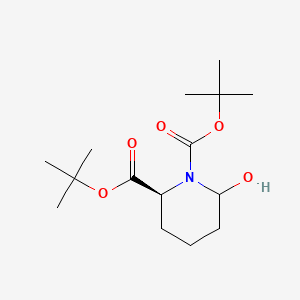
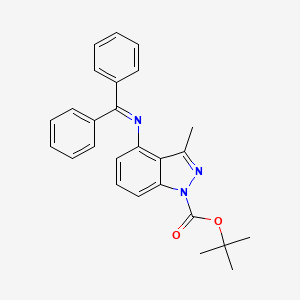
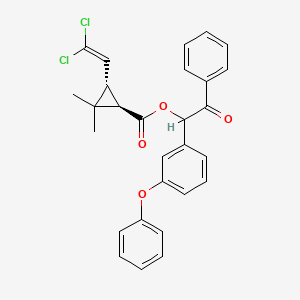
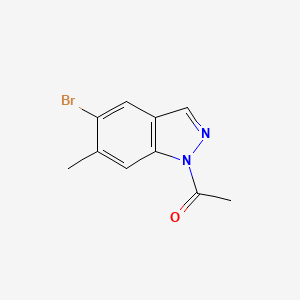
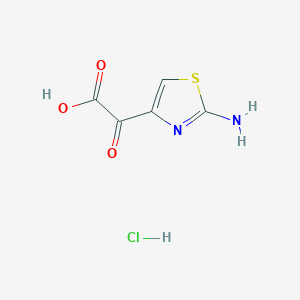
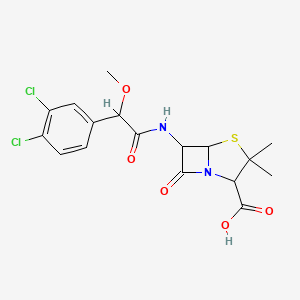
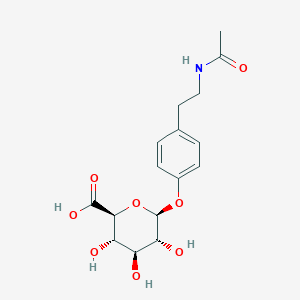
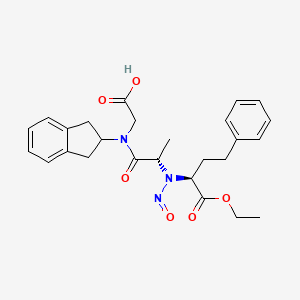
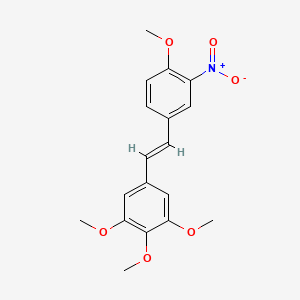
![(2S,3S,4S,5R,6S)-6-[4-[[2-butyl-5-[(E)-2-carboxy-3-thiophen-2-ylprop-1-enyl]imidazol-1-yl]methyl]benzoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B13850119.png)
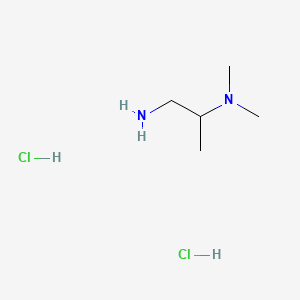
![[(3S,6S)-3,4-diacetyloxy-6-(2,4-dinitrophenoxy)-5-fluorooxan-2-yl]methyl acetate](/img/structure/B13850127.png)
